

Introduction: The Strategic Importance of 4-Bromo-3-methyl-1H-indazole

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Compound of Interest

Compound Name: 4-Bromo-3-methyl-1H-indazole

Cat. No.: B1371564

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4-Bromo-3-methyl-1H-indazole (CAS No. 1159511-73-5) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.^[1] Its substituted indazole core is a "privileged scaffold," frequently appearing in molecules designed to exhibit a wide range of pharmacological activities, including antitumor and anti-inflammatory properties.^{[2][3]} As a versatile intermediate, it serves as a starting point for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).^{[1][4]}

Given its role in the synthesis of novel compounds, the commercial availability, and more critically, the purity of **4-Bromo-3-methyl-1H-indazole** is paramount. The presence of impurities can lead to unpredictable reaction outcomes, the formation of undesired side products, and misleading biological assay results. This guide provides a comprehensive overview of sourcing this reagent, methodologies for verifying its purity, and an understanding of potential impurities that may be present.

Part 1: Commercial Sourcing and Supplier Evaluation

4-Bromo-3-methyl-1H-indazole is readily available from a variety of chemical suppliers who specialize in research chemicals and building blocks. However, the stated purity and the level of analytical documentation can vary significantly between vendors.

Key Commercial Suppliers

Several reputable suppliers list **4-Bromo-3-methyl-1H-indazole** in their catalogs. The stated purity levels typically range from 95% to over 98%. It is crucial to note the analytical method used to determine this purity, as different techniques provide different insights.

Supplier	CAS Number	Stated Purity	Analytical Method Cited
Sigma-Aldrich	1159511-73-5	95%	Not specified on product page
TCI Chemicals	1159511-73-5	>95.0%	Gas Chromatography (GC)
Alfa Chemical	1159511-73-5	98%	Not specified on product page
BLD Pharm	1159511-73-5	Not specified	Provides analytical data (NMR, HPLC, etc.)
Frontier Specialty Chemicals	1159511-73-5	Not specified	"Guaranteed Purity"

The Indispensable Role of the Certificate of Analysis (CoA)

Before purchasing or using any batch of this reagent, obtaining and scrutinizing the Certificate of Analysis (CoA) is a critical step. A comprehensive CoA should provide, at a minimum:

- Confirmation of the compound's identity.
- The specific batch or lot number.
- The measured purity value and the analytical method used for its determination (e.g., HPLC, GC, NMR).
- Data from spectroscopic analysis, such as ^1H NMR, to confirm the structure.

Suppliers like Sigma-Aldrich and BLD Pharm offer access to these key documents on their websites, which is a mark of a trustworthy vendor.[\[5\]](#)[\[6\]](#)

Part 2: A Multi-Pronged Approach to Purity Verification

Relying solely on a supplier's stated purity is insufficient for rigorous scientific and drug development applications. Independent verification using a combination of analytical techniques is essential.[\[7\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method separates the main compound from its impurities based on differences in polarity. The result is a chromatogram where the area of the main peak, relative to the total area of all peaks, gives a quantitative measure of purity (often expressed as "% area").[\[8\]](#)

Gas Chromatography (GC)

As noted by TCI, GC is another effective method for purity assessment, particularly for compounds that are thermally stable and volatile. Similar to HPLC, it provides a percentage purity based on peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ^1H NMR, is arguably the most powerful tool for structural confirmation.[\[9\]](#) While it can be used for quantitative purity assessment (qNMR), its primary role in this context is to:

- **Confirm the Identity:** The chemical shifts, splitting patterns, and integration of the peaks in the ^1H NMR spectrum provide a unique fingerprint of the **4-Bromo-3-methyl-1H-indazole** structure.
- **Identify Impurities:** The presence of unexpected signals can indicate impurities. For example, residual solvents or structurally related by-products will have their own characteristic peaks.[\[10\]](#)

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. The technique ionizes the molecule and measures its mass-to-charge ratio, providing a precise molecular weight that should match the theoretical weight of $C_8H_7BrN_2$ (211.06 g/mol).^[11]

Part 3: Understanding Potential Impurities from Synthesis

Impurities in a final product are often remnants of the synthetic process. While specific synthesis routes for **4-Bromo-3-methyl-1H-indazole** are proprietary, general methods for creating substituted indazoles involve cyclization reactions or the direct functionalization of an indazole core.^{[2][12]} Potential impurities could include:

- **Starting Materials:** Incomplete reaction can leave residual starting materials in the final product.
- **Reagents:** Brominating agents or methylating agents used in the synthesis.
- **Positional Isomers:** The synthesis of substituted indazoles can often lead to the formation of isomers. For example, methylation of 4-bromo-1H-indazole can produce both the desired N1-methyl isomer and the N2-methyl isomer as a significant by-product.^[13] Similarly, bromination of 3-methyl-1H-indazole could potentially yield other bromo-isomers. These isomers can be difficult to separate and may have different reactivity and biological activity.

Experimental Protocol: Purity Assessment by RP-HPLC

This protocol provides a robust, generalized method for determining the purity of **4-Bromo-3-methyl-1H-indazole**.

Objective: To quantify the purity of **4-Bromo-3-methyl-1H-indazole** using reversed-phase high-performance liquid chromatography with UV detection.

1. Materials and Reagents:

- **4-Bromo-3-methyl-1H-indazole** sample

- Acetonitrile (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (ACS grade or higher)
- Methanol (HPLC grade)

2. Instrumentation:

- HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m particle size).

3. Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient Elution:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-20 min: 90% to 10% B
 - 20-25 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm

- Injection Volume: 10 μ L

4. Sample Preparation:

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of the **4-Bromo-3-methyl-1H-indazole** sample and dissolve it in 10 mL of methanol.
- Working Solution (50 μ g/mL): Dilute 50 μ L of the stock solution into 950 μ L of a 50:50 mixture of Mobile Phase A and B.

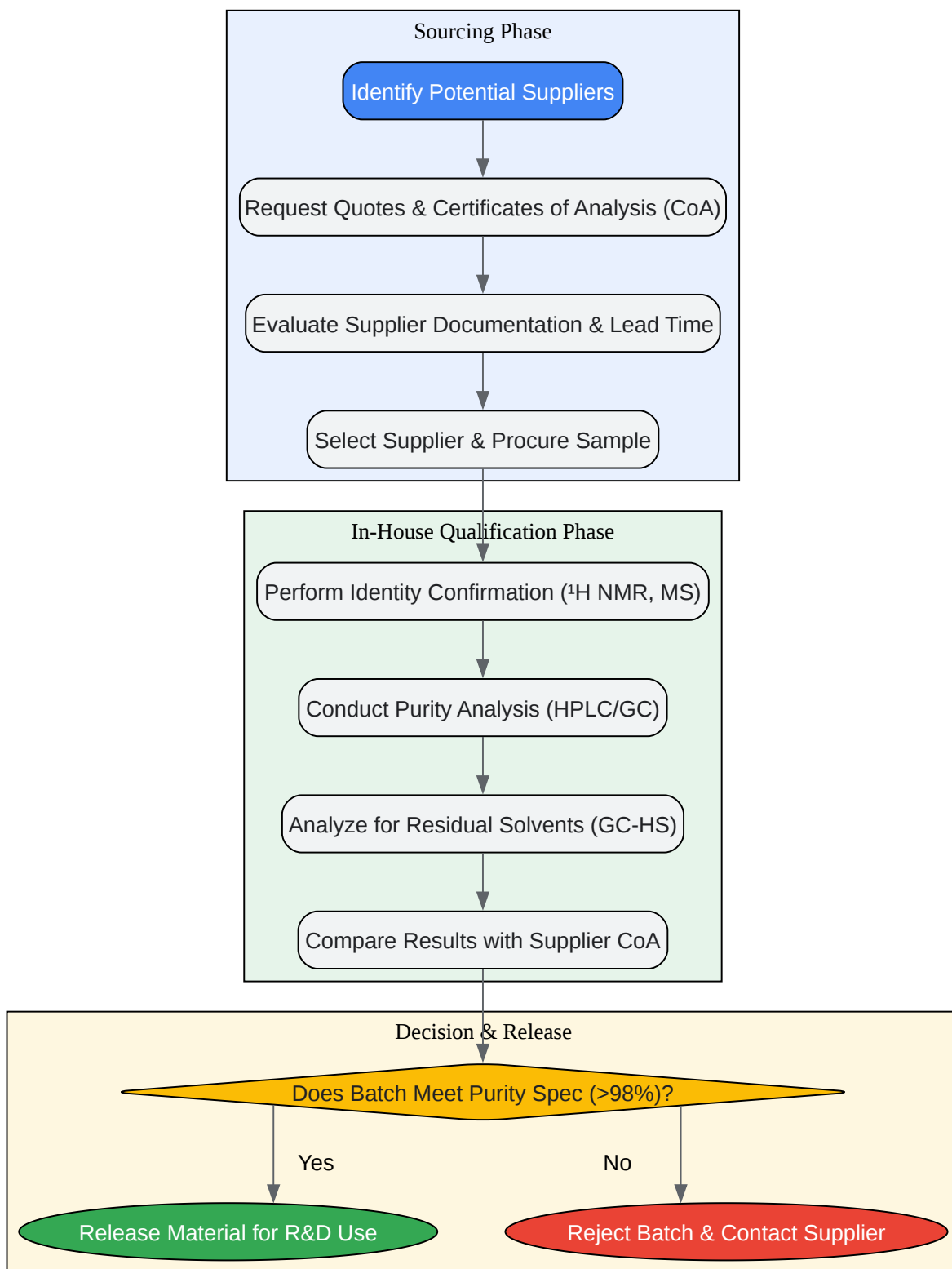
5. Analysis:

- Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no system contamination.
- Inject the prepared working solution.
- Integrate all peaks in the resulting chromatogram.
- Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Visualization of Key Workflows

Workflow for Sourcing and Qualification

The following diagram illustrates a robust workflow for sourcing and qualifying a new batch of **4-Bromo-3-methyl-1H-indazole** for use in a research or development setting.



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Caption: A logical workflow for sourcing and qualifying chemical reagents.

Conclusion

For scientists and researchers in drug development, **4-Bromo-3-methyl-1H-indazole** is a valuable chemical intermediate. Its effective use is directly tied to its purity. A diligent approach to sourcing—prioritizing suppliers who provide comprehensive analytical data—coupled with rigorous in-house purity verification using orthogonal methods like HPLC and NMR, is essential. This strategy mitigates risks associated with impurities, ensuring the reliability and reproducibility of experimental results and ultimately accelerating the drug discovery process.

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